2-Amino-6-(trifluoromethyl)pyridine-3-acetic acid
Overview
Description
2-Amino-6-(trifluoromethyl)pyridine-3-acetic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group at the 2-position, a trifluoromethyl group at the 6-position, and an acetic acid moiety at the 3-position of the pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-amino-5-(trifluoromethyl)pyridine with carbon dioxide to form the corresponding carboxylic acid . Another approach involves the reaction of 2-amino-6-(trifluoromethyl)pyridine with acetic anhydride under acidic conditions to introduce the acetic acid group .
Industrial Production Methods
Industrial production of 2-Amino-6-(trifluoromethyl)pyridine-3-acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(trifluoromethyl)pyridine-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-(trifluoromethyl)pyridine-3-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-6-(trifluoromethyl)pyridine-3-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds with target molecules, while the acetic acid moiety can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(trifluoromethyl)pyridine: Lacks the acetic acid moiety, making it less versatile in certain chemical reactions.
6-(Trifluoromethyl)pyridine-3-sulfonyl chloride: Contains a sulfonyl chloride group instead of an amino group, leading to different reactivity.
6-(Trifluoromethyl)pyridine-2-carboxylic acid: Has the carboxylic acid group at the 2-position instead of the 3-position, affecting its chemical properties.
Uniqueness
2-Amino-6-(trifluoromethyl)pyridine-3-acetic acid is unique due to the combination of the trifluoromethyl group, amino group, and acetic acid moiety on the pyridine ring. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[2-amino-6-(trifluoromethyl)pyridin-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)5-2-1-4(3-6(14)15)7(12)13-5/h1-2H,3H2,(H2,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKMJTZRQGRCFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CC(=O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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